![molecular formula C15H21N3O B7457388 N-(6-piperidin-1-ylpyridin-3-yl)cyclobutanecarboxamide](/img/structure/B7457388.png)
N-(6-piperidin-1-ylpyridin-3-yl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-piperidin-1-ylpyridin-3-yl)cyclobutanecarboxamide is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. The compound is commonly referred to as PPC or ML277 and is classified as a selective activator of the KCNQ1 potassium channel. The KCNQ1 channel plays a crucial role in regulating the electrical activity of cells, making it a promising target for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(6-piperidin-1-ylpyridin-3-yl)cyclobutanecarboxamide involves its binding to the KCNQ1 potassium channel. The compound binds to a specific site on the channel, causing it to open and allowing potassium ions to flow out of the cell. This results in hyperpolarization of the cell membrane and a decrease in excitability, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(6-piperidin-1-ylpyridin-3-yl)cyclobutanecarboxamide are mainly related to its activation of the KCNQ1 potassium channel. This activation leads to hyperpolarization of the cell membrane, which can have various effects depending on the cell type and tissue. In cardiac cells, for example, hyperpolarization can prolong the action potential duration and reduce the risk of arrhythmias. In neurons, hyperpolarization can reduce excitability and prevent seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(6-piperidin-1-ylpyridin-3-yl)cyclobutanecarboxamide in lab experiments is its selectivity for the KCNQ1 potassium channel. This allows researchers to specifically target this channel and study its effects without interfering with other channels or receptors. However, one limitation is the lack of information on the compound's pharmacokinetics and toxicity, which can affect its suitability for in vivo studies.
Direcciones Futuras
There are several future directions for research on N-(6-piperidin-1-ylpyridin-3-yl)cyclobutanecarboxamide. One area of interest is the development of new drugs based on the compound's structure and mechanism of action. Another direction is the study of the compound's effects on different cell types and tissues, including its potential therapeutic applications in diseases such as cancer and diabetes. Finally, research on the compound's pharmacokinetics and toxicity is needed to determine its suitability for clinical use.
Métodos De Síntesis
The synthesis of N-(6-piperidin-1-ylpyridin-3-yl)cyclobutanecarboxamide involves several steps. The starting material is cyclobutanecarboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminopyridine to form the intermediate product. Finally, the intermediate is reacted with piperidine to yield the final product.
Aplicaciones Científicas De Investigación
N-(6-piperidin-1-ylpyridin-3-yl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to be a potent activator of the KCNQ1 potassium channel, which is involved in regulating the electrical activity of cells. This makes it a promising target for the development of new drugs for the treatment of various diseases, including arrhythmias, epilepsy, and hypertension.
Propiedades
IUPAC Name |
N-(6-piperidin-1-ylpyridin-3-yl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(12-5-4-6-12)17-13-7-8-14(16-11-13)18-9-2-1-3-10-18/h7-8,11-12H,1-6,9-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVYYHCUUWWNBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)NC(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-piperidin-1-ylpyridin-3-yl)cyclobutanecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.